
4-Fluoro-1-isopropyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1-isopropyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-isopropyl-1H-pyrazole typically involves the reaction of pyrazole with an electrophilic fluorinating agent. One efficient method includes the use of Selectfluor in acetonitrile, which facilitates the fluorination process . Another approach involves the reaction of pyrazole with hydrazine dihydrochloride in ethanol and water at elevated temperatures .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method, which simplifies the process and increases yield. This method involves the reaction of pyrazole with an electrophilic fluorinating agent under controlled conditions . The process is designed to be highly efficient, reducing the need for multiple purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or DMSO under oxygen.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrazine, sodium borohydride.
Substitution: Electrophilic fluorinating agents like Selectfluor.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1-isopropyl-1H-pyrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoro-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-1H-pyrazole: Similar in structure but lacks the isopropyl group.
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group, making it useful in Suzuki-Miyaura coupling reactions.
3,5-Diarylpyrazoles: Substituted at different positions, offering different chemical properties and applications.
Uniqueness
4-Fluoro-1-isopropyl-1H-pyrazole is unique due to the presence of both a fluorine atom and an isopropyl group. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H9FN2 |
---|---|
Molekulargewicht |
128.15 g/mol |
IUPAC-Name |
4-fluoro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H9FN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3 |
InChI-Schlüssel |
WYPBCYUXRCQBIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.